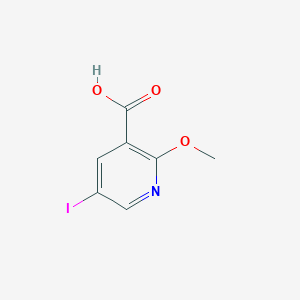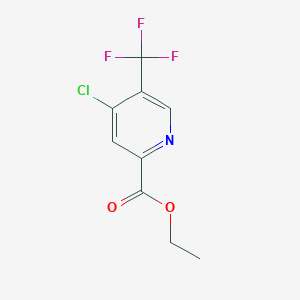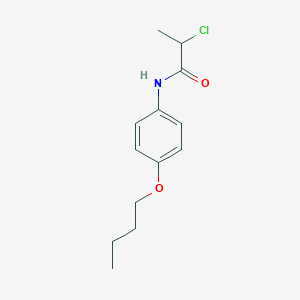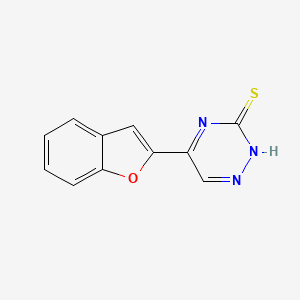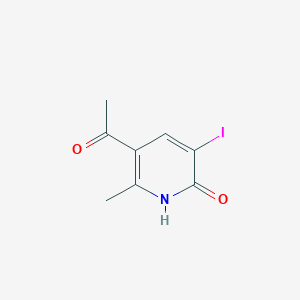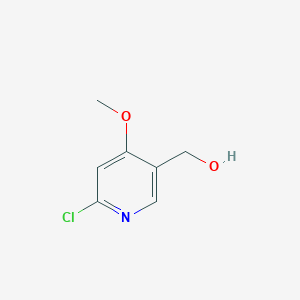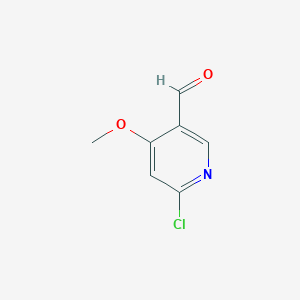![molecular formula C10H6BrF3OS B1402979 1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol CAS No. 1391828-90-2](/img/structure/B1402979.png)
1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol
描述
1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol is a chemical compound that belongs to the class of benzothiophene derivatives Benzothiophene compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties
作用机制
Target of Action
Compounds with similar structures, such as benzo[b]thiophene-2-ylboronic acid, have been reported to inhibit the class c beta-lactamase ampc . This enzyme is involved in antibiotic resistance in bacteria, making it a potential target for new antibacterial drugs .
Mode of Action
Similar compounds have been found to potentiate the activity of beta-lactam antibiotics in bacteria that express the ampc enzyme . This suggests that the compound may interact with its targets to enhance the efficacy of other drugs.
Biochemical Pathways
The inhibition of the ampc enzyme by similar compounds suggests that the compound may affect the bacterial cell wall synthesis pathway . This could lead to downstream effects such as the disruption of bacterial cell wall integrity and ultimately cell death.
Result of Action
The potential inhibition of the ampc enzyme by similar compounds could result in the disruption of bacterial cell wall synthesis, leading to bacterial cell death .
生化分析
Biochemical Properties
1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as trypanothione reductase . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to downstream effects on cellular metabolism and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways involved in cell proliferation and apoptosis . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, it has been reported to inhibit trypanothione reductase, thereby affecting the redox balance within cells . These interactions can also lead to changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its efficacy . Long-term exposure to the compound can result in sustained alterations in cellular function, which are important for evaluating its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and improvement in cellular function. At higher doses, it can lead to toxic or adverse effects, including disruption of cellular homeostasis and induction of oxidative stress . Understanding these dosage effects is essential for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence cellular function . These metabolic pathways are critical for understanding the pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding these processes is important for evaluating the bioavailability and therapeutic potential of the compound.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It may be directed to specific compartments or organelles, where it can exert its effects on cellular function . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol typically involves the bromination of benzo[b]thiophene followed by the introduction of the trifluoroethanol group. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the desired position on the benzothiophene ring. The trifluoroethanol group can then be introduced through a nucleophilic substitution reaction using trifluoroethanol and a suitable base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The trifluoroethanol group can be reduced to form the corresponding alcohol or alkane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), bases (sodium hydride, potassium carbonate)
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Major Products Formed:
- Substituted benzothiophenes
- Sulfoxides and sulfones
- Reduced alcohols and alkanes
科学研究应用
1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and antimicrobial properties.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: Researchers use this compound to study the interactions of benzothiophene derivatives with biological targets, such as enzymes and receptors.
相似化合物的比较
- 1-(5-Iodobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol
- 1-(5-Chlorobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol
- 1-(5-Methylbenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol
Uniqueness: 1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties compared to its analogs. The trifluoroethanol group further enhances its chemical stability and potential for diverse applications in medicinal chemistry and material science .
属性
IUPAC Name |
1-(5-bromo-1-benzothiophen-2-yl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3OS/c11-6-1-2-7-5(3-6)4-8(16-7)9(15)10(12,13)14/h1-4,9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPRCJSMIZSHKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(S2)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(3-Furyl)cyclopropyl]amine hydrochloride](/img/structure/B1402896.png)
![[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1402898.png)
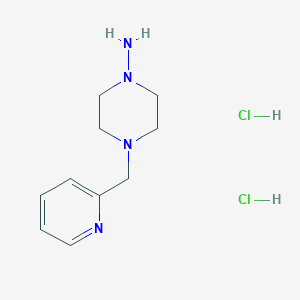
![5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B1402903.png)
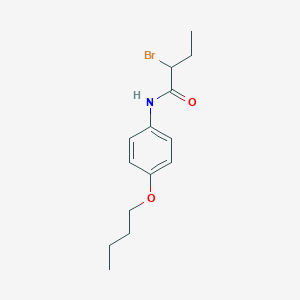
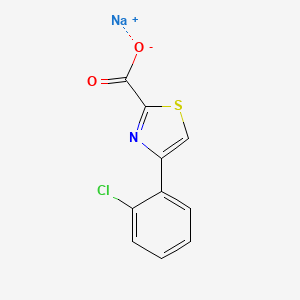
![[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride](/img/structure/B1402909.png)
